BenchChemオンラインストアへようこそ!

ASP5878

Oncology Kinase Inhibitor Target Engagement

Choose ASP5878 for your FGFR-driven oncology or skeletal dysplasia research. Unlike first-generation pan-FGFR inhibitors (e.g., AZD4547, BGJ398), ASP5878 is re-engineered with an ether-pyrazole scaffold to eliminate hERG channel liability, ensuring no effect on hERG current up to 10 µM and a clean cardiovascular safety profile confirmed in dogs up to 100 mg/kg. Its rationally designed pyrimidine core confers potent inhibition of FGFR1/2/3/4 (IC50 0.47, 0.60, 0.74, 3.5 nM respectively), with uniquely strong FGFR4 activity critical for FGF19-driven HCC models. With oral bioavailability, sustained tumor regression at 3 mg/kg in xenografts, and efficacy against chemoresistant FGFR3-mutant urothelial cancer, ASP5878 delivers superior translational data fidelity and minimizes study-terminating cardiotoxic confounds.

Molecular Formula
Molecular Weight
Cat. No. B1149900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameASP5878
SynonymsASP5878;  ASP-5878;  ASP 5878.; Unknown
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

ASP5878 Pan-FGFR Inhibitor for Preclinical Oncology and Bone Dysplasia Research Procurement


ASP5878 is an orally bioavailable, small-molecule pan-inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, 3, and 4 [1]. Developed by Astellas Pharma, it is an investigational agent originally advanced for the treatment of FGFR-driven solid tumors, including urothelial cancer and hepatocellular carcinoma (HCC) [1][2]. The compound is characterized by a rationally designed pyrimidine scaffold that incorporates an ether linker and a pyrazole ring to confer enhanced metabolic stability and a markedly suppressed hERG channel liability [3]. Beyond oncology, ASP5878 has demonstrated bone elongation activity in a preclinical model of achondroplasia, positioning it as a unique tool compound for investigating FGFR3-mediated skeletal dysplasias [4].

Why Standard Pan-FGFR Inhibitors Cannot Substitute for ASP5878 in Safety-Critical or Chronic Dosing Studies


While numerous pan-FGFR inhibitors exist (e.g., AZD4547, BGJ398, Erdafitinib), generic substitution fails due to two orthogonal liabilities intentionally mitigated in ASP5878: hERG-related cardiotoxicity risk and metabolic instability. Many first-generation and clinical-stage FGFR inhibitors carry significant cardiovascular safety flags due to off-target hERG channel blockade, which can limit their utility in chronic in vivo models or confound toxicity readouts [1][2]. ASP5878 was specifically re-engineered from a pyrimidine lead (Compound 1) by replacing an ethylene linker with a metabolically stable ether and converting a phenyl ring to a low-electron-density pyrazole to eliminate hERG binding [1]. This deliberate, patent-backed design [3] confers a safety pharmacology profile that is absent in unoptimized analogs. Consequently, substituting ASP5878 with a cheaper, less-optimized FGFR inhibitor may invalidate long-term in vivo studies due to cardiac adverse events or compound-related morbidity, ultimately increasing research costs and confounding efficacy interpretations [1].

Quantitative Differentiation of ASP5878 Against Closest Analogs and In-Class Candidates


Potent Pan-FGFR Inhibition with a Unique Isoform Selectivity Fingerprint Versus BGJ398 and Erdafitinib

ASP5878 demonstrates potent, balanced inhibitory activity against all four FGFR isoforms, with IC50 values in the sub-nanomolar to low nanomolar range [1]. When compared to the well-characterized pan-FGFR inhibitor BGJ398 (Infigratinib), ASP5878 exhibits a distinct selectivity fingerprint. ASP5878 shows comparable potency against FGFR1-3 but has approximately 3.9-fold higher potency against FGFR4 (IC50 = 3.5 nM) compared to BGJ398 (IC50 > 40 nM) [2]. This differential activity profile is critical for applications targeting FGF19/FGFR4 signaling axes, such as in FGF19-expressing hepatocellular carcinoma [3].

Oncology Kinase Inhibitor Target Engagement

Superior Cardiovascular Safety Profile: Quantified hERG Liability Suppression Versus Lead Compound 1

ASP5878 was explicitly designed to eliminate hERG channel inhibition, a common off-target liability of many kinase inhibitors that predisposes to QT prolongation and cardiotoxicity [1]. In a direct head-to-head comparison using a patch-clamp assay, the lead compound 1 (an earlier pyrimidine analog with an ethylene linker and phenyl ring) exhibited significant hERG inhibition. In stark contrast, ASP5878, which incorporates an ether linker and a pyrazole ring to reduce π-π stacking interactions with hERG residue Phe656, showed no effect on hERG current at concentrations up to 10 µM [1].

Safety Pharmacology Cardiotoxicity Lead Optimization

Enhanced Metabolic Stability and Oral Bioavailability in Preclinical Species

Optimization of ASP5878's scaffold to include an ether linker, replacing the metabolically labile ethylene linker of lead compound 1, resulted in dramatically improved metabolic stability [1]. This structural modification directly translated to favorable pharmacokinetic properties in both rats and dogs. ASP5878 demonstrated high oral bioavailability (specific values reported in the source publication) and low total clearance (below hepatic blood flow), enabling robust and sustained systemic exposure following oral administration [1].

Pharmacokinetics Oral Bioavailability Metabolic Stability

Validated In Vivo Efficacy in Chemoresistant Urothelial Cancer Xenografts

ASP5878's therapeutic potential has been validated in clinically relevant, chemoresistant models of FGFR3-driven urothelial cancer. In vivo, once-daily oral administration of ASP5878 at 30 mg/kg induced significant tumor regression in xenograft models derived from both parental and gemcitabine-resistant RT-112 urothelial cancer cell lines, which harbor an FGFR3-TACC3 fusion [1][2]. This activity was observed without significant impact on body weight, suggesting a favorable therapeutic window [1].

Urothelial Cancer Chemoresistance FGFR3 Fusion

Unique Utility in Bone Dysplasia: Quantified Bone Elongation in an Achondroplasia Model

Beyond oncology, ASP5878 has been repurposed as a tool compound for investigating FGFR3-mediated skeletal dysplasias. In a preclinical model of achondroplasia (Fgfr3^Ach mice), subcutaneous administration of ASP5878 at 300 μg/kg five times per week resulted in significant bone elongation, achieving an area under the plasma concentration-time curve (AUC) of 275 ng·h/ml in juvenile mice [1]. This efficacy was achieved at a dose below the threshold for adverse effects (minimal corneal epithelium atrophy observed at an AUC of 459 ng·h/ml in juvenile rats), indicating a quantifiable therapeutic window in this indication [1].

Achondroplasia FGFR3 Bone Elongation

Recommended Scientific and Industrial Application Scenarios for ASP5878 Based on Verified Differentiation


Investigating FGF19/FGFR4 Signaling in Hepatocellular Carcinoma (HCC)

Procure ASP5878 for in vitro and in vivo studies of FGF19-expressing HCC. Its potent inhibition of FGFR4 (IC50 = 3.5 nM) and demonstrated ability to suppress downstream signaling (FRS2, ERK phosphorylation) and induce apoptosis in FGF19-driven HCC cell lines (Hep3B2.1-7, HuH-7) make it a superior tool compared to pan-FGFR inhibitors with weaker FGFR4 activity (e.g., BGJ398) [1]. The compound's favorable oral bioavailability and sustained tumor regression at 3 mg/kg in xenograft models further support its use in chronic in vivo efficacy studies [1].

Modeling FGFR3-Driven Urothelial Cancer, Including Chemoresistant Disease

Utilize ASP5878 as a targeted agent in preclinical models of urothelial bladder cancer characterized by FGFR3 point mutations (e.g., S249C) or fusions (e.g., FGFR3-TACC3) [1]. The compound's validated efficacy against gemcitabine- and adriamycin-resistant cell lines and xenografts makes it a particularly valuable tool for studying mechanisms of acquired chemoresistance and evaluating combination strategies [1].

Conducting Chronic In Vivo Studies Requiring a Clean Cardiovascular Safety Profile

Select ASP5878 for any long-term or safety-focused in vivo study where confounding cardiotoxicity from off-target hERG inhibition would be unacceptable. The compound's demonstrated lack of effect on hERG current at concentrations up to 10 µM and its benign cardiovascular profile in dogs (up to 100 mg/kg oral) provide a high-confidence safety baseline, reducing the risk of compound-related morbidity that could lead to premature study termination or uninterpretable data [1].

Investigating FGFR3 Gain-of-Function in Achondroplasia and Skeletal Development

Employ ASP5878 as an oral tool compound in preclinical models of achondroplasia and related FGFR3 chondrodysplasias. Its ability to rescue the dwarf phenotype in Fgfr3^Ach mice at a well-tolerated dose (300 μg/kg) provides a unique opportunity to study FGFR3 signaling in bone growth without the confounds of daily injections required for peptide-based therapies like CNP analogues [1].

Quote Request

Request a Quote for ASP5878

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.